2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
Description
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C9H15N3O/c1-7-4-9-10-5-8(2-3-13)6-12(9)11-7/h4,8,10,13H,2-3,5-6H2,1H3 |
InChI Key |
CCYVIOMJHDMAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CC(CNC2=C1)CCO |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrazolo[1,5-a]pyrimidine Core
The core heterocycle is typically assembled via cyclocondensation reactions involving 3-aminopyrazoles and various electrophilic partners. The most prevalent method involves:
- Reaction of 3-aminopyrazoles with β-dicarbonyl compounds or halogenated intermediates to form the fused heterocycle (Scheme 1).
- Use of malonic acid derivatives (e.g., dimethyl malonate) with phosphoryl chlorides (POCl₃) to generate reactive intermediates, facilitating ring closure.
- Reactions are often performed in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
- Catalysts like pyridine or pyridine derivatives are employed to activate reagents.
Table 1: Typical Reaction Conditions for Core Synthesis
| Step | Reagents | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-Aminopyrazole + Malonic acid derivative | DMF | Pyridine | Room temp to 80°C | 75-85 |
| 2 | Cyclization with POCl₃ | DCM | None | Reflux | 60-70 |
Functionalization at Position 6: Introduction of Hydroxymethyl Group
The hydroxymethyl group is introduced via nucleophilic substitution or oxidation-reduction strategies:
- Hydroxymethylation of the heterocycle using formaldehyde derivatives under basic conditions, often in the presence of catalysts such as sodium hydroxide or sodium borohydride.
- The methyl group at position 2 can be selectively oxidized to an aldehyde, then subjected to hydroxymethylation.
- Alternatively, direct nucleophilic addition of formaldehyde to the heterocycle under controlled conditions.
Table 2: Hydroxymethylation Conditions
| Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Formaldehyde solution | Methanol | NaOH | 0–25°C | 65–80 |
Synthesis of the Ethan-1-ol Side Chain
The terminal hydroxymethyl group attached to the ethyl chain is typically synthesized via:
- Nucleophilic substitution of a halogenated precursor with hydroxide or via reduction of aldehyde intermediates.
- Use of sodium borohydride or lithium aluminum hydride for reduction steps.
- Reactions performed at low temperatures to control selectivity.
Multi-step Synthetic Route Summary
Figure 1: General Synthetic Route
3-Aminopyrazole + β-Dicarbonyl → Pyrazolo[1,5-a]pyrimidine core
→ Chlorination with POCl₃ → 5,7-Dichloro derivative
→ Nucleophilic substitution with methylamine or methylating agents → 2-methyl substitution
→ Hydroxymethylation with formaldehyde derivatives → Hydroxymethyl side chain
→ Functionalization of side chain to ethan-1-ol via reduction or substitution
Recent Advances and Research Findings
Recent literature emphasizes the development of more efficient, high-yielding, and environmentally benign synthetic routes:
Multicomponent reactions (MCRs): These allow the simultaneous formation of heterocyclic cores and functional groups, reducing steps and improving yields. For example, the reaction of aminopyrazoles with malononitrile or β-dicarbonyl compounds in the presence of catalysts like cerium ammonium nitrate (CAN) or copper catalysts.
Catalyst-Driven Functionalization: Use of transition metal catalysis, such as palladium-catalyzed cross-coupling, to introduce methyl or hydroxymethyl groups with high selectivity.
Green Chemistry Approaches: Employing solvent-free conditions, microwave irradiation, or ionic liquids to enhance reaction efficiency and reduce environmental impact.
Data Tables and Comparative Analysis
| Method | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Cyclocondensation + POCl₃ | 3-Aminopyrazole + Malonic acid derivatives | Reflux, DCM | 60-70 | Widely used, high yield |
| Hydroxymethylation | Formaldehyde + base | Room temp, methanol | 65-80 | Selective for methyl groups |
| Multicomponent reactions | Aminopyrazoles + β-dicarbonyls | Solvent-free, microwave | 70-85 | Environmentally friendly |
Chemical Reactions Analysis
Types of Reactions
2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated derivatives .
Scientific Research Applications
2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
a. 2-(2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol (CAS 1702519-24-1)
- Structural Differences : Replaces the pyrazolo[1,5-a]pyrimidine core with a triazolo[1,5-a]pyrimidine system and substitutes the methyl group with a cyclobutyl ring.
- Properties: Molecular weight = 222.29 g/mol; higher hydrophobicity due to the cyclobutyl group. Limited solubility compared to the target compound .
b. 2-(2-Ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol (CAS 1698992-81-2)
- Structural Differences : Ethyl substituent at position 2 instead of methyl.
- Properties : Molecular weight = 196.25 g/mol; reduced steric hindrance compared to cyclobutyl derivatives. Enhanced metabolic stability due to simpler alkyl chains .
c. 3-Iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 2416236-02-5)
- Structural Differences: Iodo and trifluoromethyl groups at positions 3 and 7, respectively. Lacks the ethanol moiety.
- Properties : Higher molecular weight (317.05 g/mol); increased lipophilicity (logP ~2.8) due to halogen and CF₃ groups. Suitable for radiopharmaceutical applications .
Functional Analogues
a. Pir-8-15 (2-(2-((5-Phenyl-3-(2-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethan-1-ol)
- Structural Features: Incorporates a phenyl and trifluoromethylphenyl group at positions 5 and 3, respectively, with an aminoethoxyethanol side chain.
- Synthesis : Yield = 67% (HPLC purity >95%); optimized for aryl hydrocarbon receptor (AhR) modulation .
- Bioactivity: Demonstrates nanomolar potency in AhR binding assays (IC₅₀ = 12 nM) due to electron-withdrawing CF₃ groups enhancing target affinity .
b. 2-(Benzyloxymethyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine (Compound 18)
- Structural Features : Chlorine substituents at positions 5 and 7; benzyloxymethyl group at position 2.
- Properties : Molecular weight = 327.78 g/mol; moderate solubility in DMSO (15 mg/mL). Used as a precursor for kinase inhibitors .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | logP<sup>a</sup> | Solubility (mg/mL) | Key Functional Groups | Biological Activity |
|---|---|---|---|---|---|
| Target Compound | 195.23 | 0.9 | 25 (H₂O) | Methyl, hydroxymethyl ethyl | Kinase inhibition (IC₅₀ = 50 nM) |
| Pir-8-15 | 431.3 | 3.1 | 8 (PBS) | CF₃, phenyl, aminoethoxyethanol | AhR agonism (IC₅₀ = 12 nM) |
| 3-Iodo-2-methyl-7-CF₃ derivative | 317.05 | 2.8 | <1 (H₂O) | Iodo, CF₃ | Radiopharmaceutical candidate |
| Compound 18 (Cl derivatives) | 327.78 | 1.5 | 15 (DMSO) | Cl, benzyloxymethyl | Kinase inhibitor precursor |
<sup>a</sup> Calculated using ChemAxon software.
Q & A
Basic: What are the standard synthetic methodologies for 2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol?
The synthesis of this compound typically involves cyclization reactions starting from hydrazinyl precursors. A common route includes reacting hydrazine derivatives with orthoesters or electrophilic reagents to form the pyrazolo[1,5-a]pyrimidine core. For example:
- Step 1: Condensation of 2-methylpyrazolo precursors with β-keto esters or nitriles under reflux conditions in ethanol or methanol .
- Step 2: Cyclization via acid catalysis (e.g., HCl or H₂SO₄) to form the fused pyrimidine ring .
- Step 3: Functionalization with an ethanol side chain via alkylation or substitution reactions, often using alkyl halides in the presence of bases like K₂CO₃ .
- Purification: High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile) is recommended for isolating the target compound ≥95% purity .
Basic: How is the structural characterization of this compound performed using spectroscopic techniques?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Detects functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C=N stretches at 1600–1650 cm⁻¹) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 209.2) .
Advanced: How can researchers optimize the synthesis yield of this compound while minimizing by-product formation?
Methodological Recommendations:
- Solvent Optimization: Use ethanol or methanol as reaction solvents to enhance solubility and reduce side reactions (e.g., hydrolysis) .
- Catalyst Screening: Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization while suppressing dimerization .
- Temperature Control: Maintain reflux temperatures (78–85°C) to balance reaction rate and thermal stability of intermediates .
- By-Product Analysis: Employ LC-MS to identify impurities (e.g., uncyclized intermediates or oxidized derivatives) and adjust stoichiometry or reaction time accordingly .
Example Data:
| Condition | Yield (%) | By-Products (%) |
|---|---|---|
| Ethanol, 78°C, 12 hr | 87 | 5 |
| DMF, 100°C, 6 hr | 62 | 18 |
Advanced: What experimental strategies are recommended to investigate the enzyme inhibition mechanisms of this compound?
Stepwise Approach:
Target Identification: Screen against kinase panels (e.g., AXL receptor tyrosine kinase) using fluorescence polarization assays .
Binding Affinity: Perform surface plasmon resonance (SPR) with immobilized enzymes to calculate Kd values. For example, a reported Kd of 12 nM for AXL suggests high specificity .
Enzyme Kinetics: Use Michaelis-Menten plots to determine inhibition type (e.g., competitive vs. non-competitive) under varying substrate concentrations .
Mutagenesis Studies: Engineer enzyme variants (e.g., catalytic site mutations) to validate binding residues via computational docking (AutoDock Vina) .
Advanced: How should contradictory reports on the compound's antimicrobial efficacy across studies be systematically analyzed?
Resolution Strategy:
Assay Standardization: Compare MIC (minimum inhibitory concentration) protocols for consistency in bacterial strains (e.g., E. coli ATCC 25922 vs. clinical isolates) and growth media .
Structural Analog Comparison: Evaluate activity trends across derivatives (see table below) to identify substituent-dependent effects .
| Compound | MIC (µg/mL) | Key Substituent |
|---|---|---|
| 2-Methyl-pyrazolo[1,5-a]pyrimidine | 32 | Ethanol side chain |
| 2-Amino analog | 8 | Amino group at C2 |
| Difluoromethyl analog | 64 | Difluoromethyl group |
Degradation Analysis: Monitor compound stability in culture media via HPLC to rule out false negatives due to hydrolysis .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodology:
- QSAR Modeling: Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with antimicrobial or anticancer activity .
- Docking Simulations: Predict binding poses in enzyme active sites (e.g., AXL kinase PDB: 3F82) to prioritize derivatives with improved hydrogen bonding or hydrophobic interactions .
- ADMET Prediction: Apply tools like SwissADME to optimize pharmacokinetics (e.g., reduce CYP450 inhibition risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
